N-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. This compound belongs to the class of benzodioxane derivatives, which are known for their diverse biological activities. The molecular formula for N-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine is with a molecular weight of approximately 165.19 g/mol. It is often studied for its potential therapeutic effects and mechanisms of action in various biological systems.
The compound can be sourced from various chemical suppliers and is classified under the category of organic compounds, specifically as an amine derivative of benzodioxane. Its structural features include a dihydrobenzodioxin moiety attached to a methylated amine group, which enhances its solubility and reactivity in biological systems. The compound has been referenced in several scientific studies that explore its synthesis and pharmacological properties .
The synthesis of N-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine typically involves several key steps:
Technical details regarding reaction conditions such as temperature, solvent choice (e.g., dimethylformamide), and reaction times are critical for optimizing yield and purity .
The molecular structure of N-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine features a bicyclic dioxin ring system with a methyl group attached to the nitrogen atom of the amine group. This structure can be represented as follows:
Key structural data include:
N-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine can participate in various chemical reactions due to its functional groups:
Each reaction pathway requires specific conditions such as temperature and solvent choice to achieve optimal results .
The mechanism of action for N-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine primarily involves its interaction with biological targets such as enzymes or receptors. Preliminary studies suggest it may exhibit enzyme inhibitory properties or act on neurotransmitter systems due to its structural similarities with known bioactive compounds.
Research indicates that the compound could influence signaling pathways related to neuroprotection or anti-inflammatory responses. Detailed pharmacological studies are necessary to elucidate these mechanisms further .
Relevant analyses include spectroscopic techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) to confirm structural integrity and purity .
N-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine holds potential applications in scientific research, particularly in pharmacology and medicinal chemistry. Its unique structure makes it a candidate for drug development targeting various diseases including neurodegenerative disorders and inflammatory conditions. Additionally, it can serve as a building block for synthesizing more complex pharmaceutical agents .
The benzodioxane core’s electronic asymmetry enables precise regioselective modifications, critical for pharmacological optimization. Electrophilic aromatic substitution favors the C-6 position (para to the amine group) due to strong electron-donating effects from the N-methylamine substituent. Halogenation using N-bromosuccinimide (NBS) in dimethylformamide (DMF) achieves >90% C-6 bromination, enabling subsequent cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination . Nitration with nitric acid/acetic acid at 0°C yields predominantly the C-6 nitro derivative (75–80% regioselectivity), reducible to aniline precursors for acylations. Friedel-Crafts alkylation is less regioselective due to the core’s moderate reactivity, but Lewis acid catalysts (e.g., AlCl₃) improve C-6 alkylation yields by 40% compared to thermal methods [4].
Table 1: Regioselective Functionalization Outcomes
Reaction Type | Conditions | Position | Yield (%) | Key Applications |
---|---|---|---|---|
Halogenation | NBS, DMF, 25°C | C-6 | 92 | Cross-coupling precursors |
Nitration | HNO₃/AcOH, 0°C | C-6 | 78 | Aniline synthesis |
Friedel-Crafts Alkylation | AlCl₃, RCl, CH₂Cl₂, reflux | C-6/C-8 mix | 65 | Lipophilicity modulation |
Acylation | RCOCl, AlCl₃, CS₂, 5°C | C-6 | 85 | Ketone derivatives for redox chemistry |
Efficient N-methylation strategies balance reactivity and selectivity. Reductive amination of 2,3-dihydrobenzo[b][1,4]dioxin-5-amine (16081-45-1) with formaldehyde/NaBH₄ in methanol achieves >95% conversion but requires rigorous exclusion of over-alkylation byproducts. Alternatively, direct methylation using methyl iodide and potassium carbonate in acetone provides 80–85% yield but generates quaternary ammonium impurities if temperature exceeds 40°C [8]. Protecting group strategies mitigate side reactions: Boc-protection of the primary amine before core functionalization, followed by deprotection and methylation, improves overall yield to 75% for multistep sequences. Solvent screening reveals tetrahydrofuran (THF) enhances methylation homogeneity due to superior solubilization of inorganic bases [8].
Table 2: N-Methylation Method Comparison
Method | Conditions | Yield (%) | Purity (%) | Key Advantages |
---|---|---|---|---|
Reductive Amination | HCHO/NaBH₄, MeOH, 0°C→25°C | 95 | 98 | Minimal over-alkylation |
Direct Alkylation | CH₃I, K₂CO₃, acetone, 40°C | 85 | 90 | Rapid reaction kinetics |
Protection-Methylation-Deprotection | Boc₂O → CH₃I → TFA, THF | 75 (3 steps) | 99 | Compatible with sensitive substrates |
The secondary amine group in N-methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine serves as a nucleophile for diverse derivatizations. Acylation with acid chlorides (e.g., acetyl chloride) in pyridine affords amides (90% yield), while sulfonylation using arylsulfonyl chlorides yields sulfonamides (70–75%). Carbamate formation via reaction with chloroformates expands polarity tuning . Redox transformations modify the dioxane ring: controlled oxidation with m-CPBA generates N-oxide derivatives, whereas sodium borohydride reduction is ineffective due to ring stability. Chemoselective reductions using LiAlH₄ convert amide derivatives to tertiary amines without affecting the benzodioxane core [3]. Schiff base formation via condensation with aldehydes (e.g., 4-bromobenzaldehyde) enables access to imines evaluated as PLA2 inhibitors, demonstrating the scaffold’s versatility [6].
Table 3: Nucleophilic Substitution and Redox Pathways
Reaction Class | Reagents/Conditions | Products | Yield (%) | Functional Group Tolerance |
---|---|---|---|---|
Acylation | RCOCl, pyridine, 25°C | Amides | 85–90 | Halogen, alkoxy, alkyl |
Sulfonylation | ArSO₂Cl, Et₃N, CH₂Cl₂ | Sulfonamides | 70–75 | Limited for strong EWGs |
Carbamate Formation | ClCOOR, DMAP, THF | Carbamates | 80 | Sterically sensitive |
N-Oxidation | m-CPBA, CHCl₃, 0°C | N-Oxides | 60 | Broad |
Imine Condensation | RCHO, MgSO₄, ethanol, reflux | Schiff bases | 65–70 | Aromatic aldehydes preferred |
Scaffold-hopping strategies replace the benzodioxane core while retaining the N-methylamine pharmacophore to enhance target engagement. Bioisosteric replacement with quinazoline-2,4-diamine (identified via virtual screening against r(CCUG)exp RNA) improves binding affinity 100-fold (IC₅₀ = 0.082 µM) compared to the parent benzodioxane [4]. Hybridization approaches tether the N-methylamine to piperidine (e.g., (S)-1-(2,3-dihydrobenzo[1,4]dioxin-3-ylmethyl)piperidine) yield α₂C-adrenergic receptor antagonists. Computational fragment merging combines benzodioxane with benzoxazinone scaffolds to generate (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxamide, a potent PARP1 inhibitor (IC₅₀ = 0.082 µM) [2] [10]. These modifications address metabolic liabilities of the native scaffold while amplifying target-specific effects.
Table 4: Scaffold-Hopping Derivatives and Bioactivity
Scaffold Hopping Strategy | Representative Compound | Biological Target | Potency Enhancement |
---|---|---|---|
Quinazoline replacement | N²-Phenylquinazoline-2,4-diamine | r(CCUG)exp RNA | 100-fold affinity increase |
Piperidine hybridization | (S)-1-[(S)-2,3-Dihydrobenzo[1,4]dioxin-3-ylmethyl]piperidine | α₂C-Adrenergic receptor | Ki = 12 nM |
Benzoxazinone fusion | (Z)-2-(4-Hydroxybenzylidene)-3-oxo-2H-benzo[1,4]oxazine | PARP1 | IC₅₀ = 0.082 µM |
Naphthodioxane expansion | 3-Methylene-2,3-dihydronaphtho[2,3-b][1,4]dioxin-2-ylmethanol | FtsZ inhibitors (antibacterial) | Not quantified |
Complete Compound List
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: